molecular formula C11H9NO3 B11894605 3-Benzyl-1,2-oxazole-5-carboxylic acid

3-Benzyl-1,2-oxazole-5-carboxylic acid

Katalognummer: B11894605
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: IPUHHWUHLJMZIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxazole ring makes it susceptible to nucleophilic attack, leading to fragmentation of the carboxamide bond .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of aqueous hydrogen peroxide (H₂O₂) and ethanol in the presence of titanium tetraisopropoxide (TTIP) as a catalyst has been reported for the synthesis of benzoxazole derivatives .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted oxazole derivatives .

Wirkmechanismus

The mechanism of action of 3-Benzyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring’s electron density can be delocalized, making the compound susceptible to nucleophilic attack . This property allows the compound to interact with various biological targets, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

3-Benzyl-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . Each of these compounds features a five-membered ring with different heteroatoms or substitution patterns, leading to unique chemical and biological properties. For example, isoxazole has the nitrogen atom in position 2, while thiazole has sulfur instead of oxygen . Benzoxazole is fused to a benzene ring, and oxazoline and oxazolidine have reduced double bonds . The unique structure of this compound, with its benzyl group and carboxylic acid functionality, distinguishes it from these related compounds and contributes to its specific applications and reactivity.

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

3-benzyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)

InChI-Schlüssel

IPUHHWUHLJMZIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.